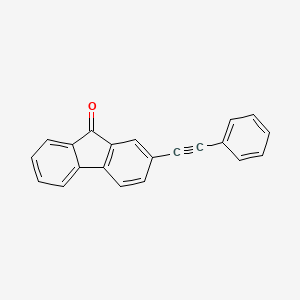
2-(phenylethynyl)-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylethynyl)-9H-fluoren-9-one is an organic compound that belongs to the class of fluorenones It is characterized by the presence of a phenylethynyl group attached to the fluorenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylethynyl)-9H-fluoren-9-one typically involves the Sonogashira coupling reaction. This reaction is carried out between 2-iodo-9H-fluoren-9-one and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate. The reaction conditions often include heating the reaction mixture to temperatures between 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylethynyl)-9H-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the fluorenone moiety to fluorenol.
Substitution: The phenylethynyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenol derivatives.
Substitution: Formation of halogenated or nitrated fluorenone derivatives.
Scientific Research Applications
2-(Phenylethynyl)-9H-fluoren-9-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(phenylethynyl)-9H-fluoren-9-one depends on its specific application. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylethynyl)-1,10-phenanthroline: Similar in structure but with a phenanthroline core.
2,5-Bis(phenylethynyl)thiophene: Contains a thiophene core with phenylethynyl groups.
Uniqueness
2-(Phenylethynyl)-9H-fluoren-9-one is unique due to its fluorenone core, which imparts distinct photophysical and electronic properties. This makes it particularly valuable in the development of materials for organic electronics, where its structural features contribute to enhanced performance in devices like OLEDs and OPVs.
Properties
Molecular Formula |
C21H12O |
|---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
2-(2-phenylethynyl)fluoren-9-one |
InChI |
InChI=1S/C21H12O/c22-21-19-9-5-4-8-17(19)18-13-12-16(14-20(18)21)11-10-15-6-2-1-3-7-15/h1-9,12-14H |
InChI Key |
GINAYVVNUCJFII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-Chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyrazin-5-yl)methanol](/img/structure/B14904424.png)

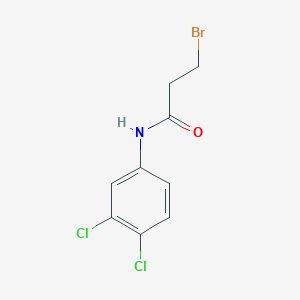
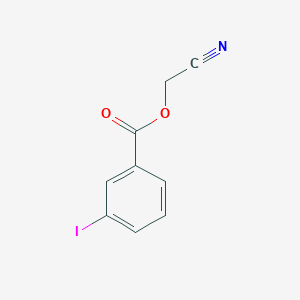
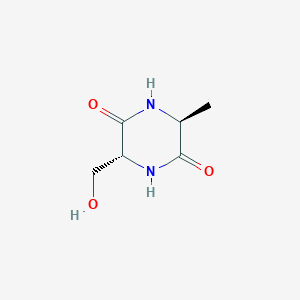
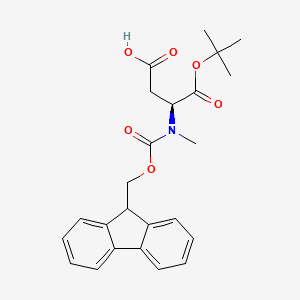
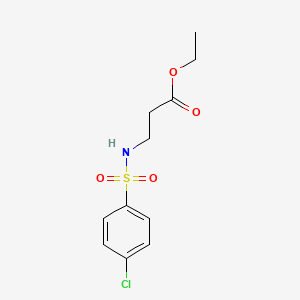


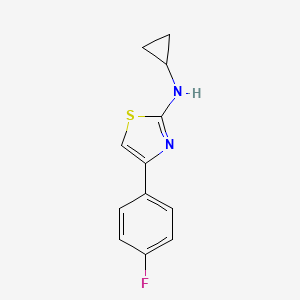
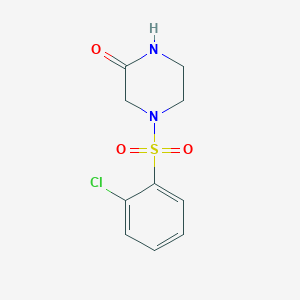
![2'-Isopropylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B14904490.png)
![7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B14904495.png)
